(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carbon-13 Labeling: The hex-4-enoic acid backbone is labeled with carbon-13 isotopes through a series of reactions involving labeled precursors.
Coupling Reaction: The protected amino acid is coupled with the labeled hex-4-enoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Chemical Reactions Analysis
Types of Reactions
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted amino acids or peptides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 labeling allows for detailed nuclear magnetic resonance (NMR) spectroscopy analysis.
Biology
In biological research, it is used to study protein-ligand interactions and enzyme mechanisms. The labeled compound can be incorporated into proteins to trace metabolic pathways.
Medicine
In medicine, it is used in the development of diagnostic tools and therapeutic agents. The labeled peptides can be used in imaging techniques such as positron emission tomography (PET).
Industry
In the industrial sector, it is used in the production of labeled compounds for quality control and process optimization.
Mechanism of Action
The mechanism of action of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the labeled compound can be used to study molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid: Similar structure but without carbon-13 labeling.
(E,2S)-3-amino-2-(tert-butoxycarbonylamino)hex-4-enoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid: Similar structure but with a saturated hexanoic acid backbone.
Uniqueness
The uniqueness of (E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid lies in its carbon-13 labeling, which allows for advanced spectroscopic studies. This labeling provides detailed insights into molecular structures and interactions that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
372.37 g/mol |
IUPAC Name |
(E,2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)(1,2,3,4,5,6-13C6)hex-4-enoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-2-7-18(22)19(20(24)25)23-21(26)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-11,17-19H,12,22H2,1H3,(H,23,26)(H,24,25)/b7-2+/t18?,19-/m0/s1/i1+1,2+1,7+1,18+1,19+1,20+1 |
InChI Key |
YQHYBQKRWAJQMP-JKTWHNLXSA-N |
Isomeric SMILES |
[13CH3]/[13CH]=[13CH]/[13CH]([13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Canonical SMILES |
CC=CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.